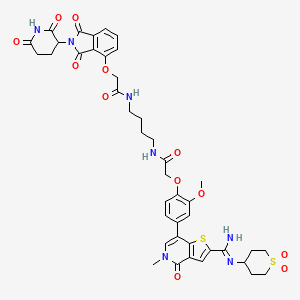
PROTAC BRD9 Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Dégradeur BRD9 PROTAC-1 est un composé conçu pour dégrader sélectivement la protéine 9 contenant un domaine bromodomaine (BRD9). Ce composé est un type de PROTAC (chimère de ciblage de la protéolyse), qui est une molécule hétérobifunctionnelle qui recrute une ligase E3 ubiquitine sur une protéine cible, conduisant à son ubiquitination et à sa dégradation ultérieure par le protéasome. Le Dégradeur BRD9 PROTAC-1 est utilisé comme sonde sélective pour étudier la biologie du complexe BAF, qui est impliqué dans le remodelage de la chromatine et la régulation de l'expression génique .
Mécanisme D'action
Target of Action
PROTAC BRD9 Degrader-1, as the name suggests, primarily targets the bromodomain-containing protein 9 (BRD9) . BRD9 is a component of the noncanonical SWI/SNF (ncSWI/SNF) complex, which plays a key role in cancer and inflammatory diseases .
Mode of Action
This compound is a heterobifunctional small molecule, consisting of two ligands joined by a linker . One ligand recruits and binds a protein of interest (POI), in this case, BRD9, while the other recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the POI and ligase by the PROTAC induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) . This catalytic-type mechanism of action distinguishes PROTACs from classical inhibitors .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within cells. By inducing the ubiquitylation and subsequent degradation of BRD9, this compound can modulate this pathway and its downstream effects .
Pharmacokinetics
For instance, a related compound, PROTAC BRD9 Degrader-7, has shown excellent pharmacokinetics, evidenced by a high maximum concentration (Cmax) in the plasma .
Result of Action
The primary result of this compound’s action is the selective degradation of BRD9 . This leads to changes at the molecular and cellular levels, including potential inhibition of cancer cell lines and primary cell proliferation . It can also induce cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of E3 ubiquitin ligases in the cellular environment is crucial for the compound’s mode of action . Furthermore, the compound’s efficacy can be affected by the resistance of cells to other drugs .
Analyse Biochimique
Biochemical Properties
PROTAC BRD9 Degrader-1 interacts with the proteins Cereblon and BRD9 . It inhibits BRD9 with an IC50 of 13.5 nM . The nature of these interactions involves the formation of a ternary complex, leading to target ubiquitination and degradation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by degrading BRD9, a component of the BAF complex . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a ternary complex with Cereblon and BRD9 . This leads to the ubiquitination and subsequent degradation of BRD9 . The degradation of BRD9 can result in changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway . It interacts with the E3 ubiquitin ligase Cereblon to mediate the ubiquitination and degradation of BRD9
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Dégradeur BRD9 PROTAC-1 implique la conjugaison d'un ligand pour BRD9 avec un ligand pour la ligase E3 ubiquitine Cereblon. La voie de synthèse comprend généralement les étapes suivantes :
Synthèse du ligand BRD9 : Cela implique la préparation d'une petite molécule qui peut se lier sélectivement à BRD9.
Synthèse du ligand Cereblon : Cela implique la préparation d'une petite molécule qui peut se lier sélectivement à la ligase E3 ubiquitine Cereblon.
Attachement du lien : Une molécule de lien est utilisée pour connecter le ligand BRD9 et le ligand Cereblon. Le lien est choisi en fonction de sa capacité à fournir l'orientation spatiale appropriée pour que les deux ligands fonctionnent efficacement.
Les conditions de réaction de ces étapes impliquent généralement des techniques de synthèse organique standard, telles que les réactions de couplage, la purification par chromatographie et la caractérisation par des méthodes spectroscopiques .
Méthodes de production industrielle
La production industrielle du Dégradeur BRD9 PROTAC-1 impliquerait la mise à l'échelle de la voie de synthèse décrite ci-dessus. Cela nécessiterait une optimisation des conditions de réaction pour assurer un rendement élevé et une pureté du produit final. Le processus impliquerait également des mesures de contrôle qualité strictes pour assurer la cohérence et la reproductibilité du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le Dégradeur BRD9 PROTAC-1 subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles. il peut participer aux types de réactions suivants :
Liaison à BRD9 : La partie ligand BRD9 de la molécule se lie au domaine bromodomaine de BRD9.
Liaison à Cereblon : La partie ligand Cereblon de la molécule se lie à la ligase E3 ubiquitine Cereblon.
Ubiquitination : La liaison du Dégradeur BRD9 PROTAC-1 à BRD9 et Cereblon rapproche ces deux protéines, facilitant le transfert de molécules d'ubiquitine vers BRD9.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse du Dégradeur BRD9 PROTAC-1 comprennent :
Précurseur du ligand BRD9 : Une petite molécule qui peut être modifiée pour se lier à BRD9.
Précurseur du ligand Cereblon : Une petite molécule qui peut être modifiée pour se lier à Cereblon.
Molécules de lien : Diverses molécules de lien peuvent être utilisées, en fonction des propriétés souhaitées de la molécule PROTAC finale.
Les conditions de réaction impliquent généralement des solvants organiques, tels que le diméthylsulfoxyde (DMSO), et des réactifs de couplage standard, tels que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt) .
Principaux produits formés
Le principal produit formé à partir des réactions impliquant le Dégradeur BRD9 PROTAC-1 est la protéine BRD9 ubiquitinée, qui est ensuite dégradée par le protéasome.
Applications de la recherche scientifique
Le Dégradeur BRD9 PROTAC-1 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme sonde chimique pour étudier les interactions entre BRD9 et d'autres protéines, ainsi que les effets de la dégradation de BRD9 sur les processus cellulaires.
Biologie : Il est utilisé pour enquêter sur le rôle de BRD9 dans le remodelage de la chromatine et la régulation de l'expression génique. Il est également utilisé pour étudier les effets de la dégradation de BRD9 sur la viabilité et la prolifération cellulaires.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des cancers qui dépendent de BRD9, tels que le sarcome synovial et les tumeurs rhabdoïdes malignes.
Mécanisme d'action
Le mécanisme d'action du Dégradeur BRD9 PROTAC-1 implique les étapes suivantes :
Recrutement de Cereblon : La partie ligand Cereblon de la molécule se lie à la ligase E3 ubiquitine Cereblon.
Dégradation protéasomique : Le BRD9 ubiquitiné est reconnu par le protéasome et dégradé, conduisant à une réduction des niveaux de protéine BRD9 dans la cellule.
Applications De Recherche Scientifique
PROTAC BRD9 Degrader-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the interactions between BRD9 and other proteins, as well as the effects of BRD9 degradation on cellular processes.
Biology: It is used to investigate the role of BRD9 in chromatin remodeling and gene expression regulation. It is also used to study the effects of BRD9 degradation on cell viability and proliferation.
Medicine: It has potential therapeutic applications in the treatment of cancers that are dependent on BRD9, such as synovial sarcoma and malignant rhabdoid tumors.
Comparaison Avec Des Composés Similaires
Le Dégradeur BRD9 PROTAC-1 peut être comparé à d'autres composés similaires, tels que :
dBRD9 : Un autre PROTAC qui cible BRD9 pour la dégradation.
BI-7273 : Un autre inhibiteur sélectif de BRD9 qui se lie au domaine bromodomaine et inhibe son activité.
L'unicité du Dégradeur BRD9 PROTAC-1 réside dans sa capacité à induire la dégradation de BRD9, plutôt que de simplement inhiber son activité. Cela peut conduire à une suppression plus durable et plus complète de la fonction BRD9, ce qui peut être avantageux dans certains contextes thérapeutiques .
Propriétés
IUPAC Name |
N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLHUPGCPDURJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45N7O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2880726.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)
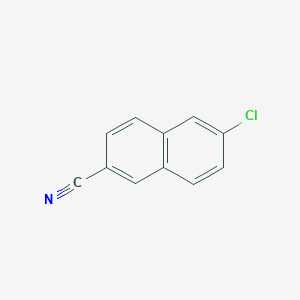
![1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B2880730.png)
![N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2880732.png)
![2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2880733.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)
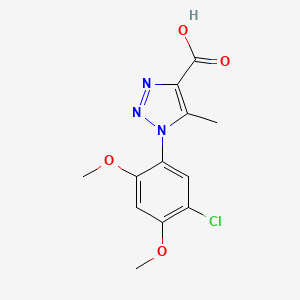

![2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2880742.png)
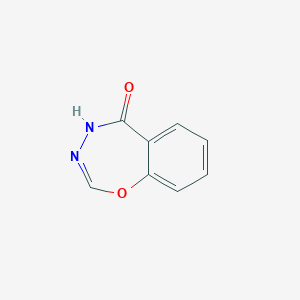
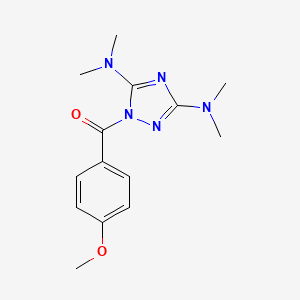
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2880749.png)
